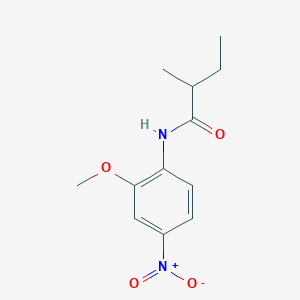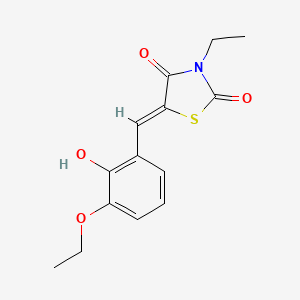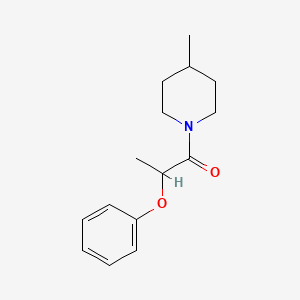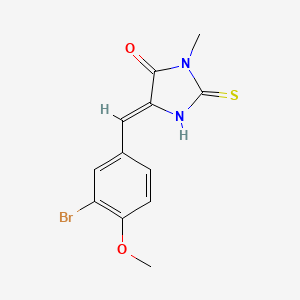
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide
概要
説明
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties.
作用機序
Cambridge id 6589437
Cambridge id 6589437 is also known as Acetaminophen .
Target of action: The primary targets of Acetaminophen are cyclooxygenase (COX-1 and COX-2) enzymes .
Mode of action: Acetaminophen inhibits these enzymes, resulting in the inhibition of prostaglandin synthesis .
Biochemical pathways: The affected pathway is the prostaglandin synthesis pathway. Prostaglandins play key roles in inflammation and pain signaling .
Pharmacokinetics:Result of action: It works by lowering body temperature during fever and inhibiting the activity of COX-3, resulting in analgesic and antipyretic effects .
Action environment:Oprea1_456734
Oprea1_456734 is also known as Cenegermin .
Target of action: The primary target of Cenegermin is the nerve growth factor (NGF) receptors in the anterior segment of the eye .
Mode of action: Cenegermin binds to these receptors, promoting corneal innervation and integrity .
Biochemical pathways: The affected pathway is the NGF signaling pathway, which is crucial for the differentiation and maintenance of neurons .
Pharmacokinetics:Result of action: Cenegermin supports corneal integrity through corneal innervation, tear secretion, and epithelial cell growth .
Action environment:AB00111242-01
The mechanism of action for AB00111242-01 is currently undisclosed .
Z28180201
Z28180201 is also known as Solifenacin .
Target of action: The primary target of Solifenacin is the M3 receptor subtype .
Mode of action: Solifenacin is a competitive cholinergic receptor antagonist, selective for the M3 receptor subtype .
Biochemical pathways: The affected pathway is the cholinergic signaling pathway, which plays a key role in muscle contraction .
Pharmacokinetics:Result of action: By blocking the M3 receptors, Solifenacin inhibits bladder contractions, helping to control the symptoms of overactive bladder .
Action environment:Oprea1_740623
Oprea1_740623 is also known as Palazestrant .
Target of action: The primary targets of Palazestrant are the estrogen receptors (ER), both wild-type (ESR1-wt) and mutant (ESR1-mut) forms .
Mode of action: Palazestrant is a complete ER antagonist (CERAN) and selective ER degrader (SERD) that binds the ligand-binding domain of ER and completely blocks ER-driven transcriptional activity .
Biochemical pathways: The affected pathway is the ER signaling pathway, which plays a key role in the growth and development of certain types of cancer .
Pharmacokinetics:Result of action: By blocking ER-driven transcriptional activity, Palazestrant inhibits the growth of ER-positive cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide typically involves the reaction of 6-methanesulfonyl-1,3-benzothiazole with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole ring.
Substitution: Substituted benzothiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide: Known for its potential biological activity.
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide: Studied for its unique properties.
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide:
Uniqueness
Its combination of the benzothiazole ring and diphenylpropanamide moiety provides a versatile scaffold for further chemical modifications and functional studies.
特性
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-30(27,28)18-12-13-20-21(14-18)29-23(24-20)25-22(26)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOPWBWKERQGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{3,5-dichloro-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952348.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3952353.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol](/img/structure/B3952355.png)
![2-[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)SULFANYL]ETHYL 2-(2,4-DICHLOROPHENOXY)ACETATE](/img/structure/B3952358.png)




![N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-4-propan-2-yloxybenzamide](/img/structure/B3952387.png)
![N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide](/img/structure/B3952401.png)


![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3952419.png)
![N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3952425.png)
